6-methyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide
Description
分子架构与IUPAC命名
该化合物的IUPAC系统命名为6-甲基-4-氧代-N-[5-(丙硫基)-1,3,4-噻二唑-2-基]-4H-色烯-2-甲酰胺,其结构解析如下:
色烯母核 :4H-色烯骨架在2号位连接甲酰胺基团,4号位为酮基,6号位甲基取代。该平面结构通过π-π共轭增强分子刚性,X射线衍射数据显示类似色烯衍生物的芳环间距为3.5-4.0 Å。
噻二唑取代基 :1,3,4-噻二唑环的5号位通过硫醚键连接丙基链。分子动力学模拟表明,丙硫基的构象自由度为±120°,在298K时主要采取反式构象以降低空间位阻。
关键结构参数 :
| 参数 | 值 |
|---|---|
| 分子式 | C₁₆H₁₅N₃O₃S₂ |
| 分子量 | 361.4 g/mol |
| SMILES | CCCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)C |
| InChIKey | SHYBJLSRDAVCJT-UHFFFAOYSA-N |
晶体学分析与构象动力学
尽管该化合物的单晶结构尚未报道,但类似色烯-噻二唑衍生物的X射线数据显示:
晶胞参数 :单斜晶系,空间群P2₁/c,晶胞体积约800 ų。分子平面间通过C-H···O氢键形成层状堆积,层间距3.7 Å。
构象分析 :
计算分子建模与电子密度分布
采用密度泛函理论(DFT/B3LYP/6-311+G**)对该化合物进行电子结构分析:
前沿分子轨道 :
静电势分布 :
- 色烯酮氧原子区域静电势为-0.35 e/Å
- 噻二唑硫原子呈现+0.28 e/Å的正电势
- 丙硫基末端的静电势趋近中性(±0.05 e/Å)
键级分析 :
| 键位 | Wiberg键级 |
|---|---|
| C2-C3(色烯) | 1.12 |
| N2-S1(噻二唑) | 1.45 |
| C=O(酰胺) | 1.98 |
Properties
Molecular Formula |
C16H15N3O3S2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
6-methyl-4-oxo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3S2/c1-3-6-23-16-19-18-15(24-16)17-14(21)13-8-11(20)10-7-9(2)4-5-12(10)22-13/h4-5,7-8H,3,6H2,1-2H3,(H,17,18,21) |
InChI Key |
SHYBJLSRDAVCJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Chromene Ester Formation
The chromene core is typically synthesized via the Baker-Venkataraman rearrangement. Starting with 2-hydroxy-5-methylacetophenone, acylation with ethyl oxalyl chloride in anhydrous pyridine produces the β-ketoester intermediate. Cyclization under acidic conditions (conc. H₂SO₄, 0–5°C) yields ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate. This step achieves 70–80% yield, with purity confirmed by ¹H NMR (δ 8.09–6.99 ppm for aromatic protons, δ 4.46 ppm quartet for ester CH₂).
Ester Hydrolysis to Carboxylic Acid
The ester is hydrolyzed to 6-methyl-4-oxo-4H-chromene-2-carboxylic acid using 2M NaOH in ethanol/water (1:1) under reflux (3–4 hours). Acidification with HCl precipitates the product (80–90% yield). The absence of ester protons in ¹H NMR and a carbonyl signal at δ 165–170 ppm in ¹³C NMR confirm successful hydrolysis.
Preparation of 5-(Propylsulfanyl)-1,3,4-Thiadiazol-2-Amine
Thiosemicarbazide Intermediate
Hydrazine hydrate reacts with carbon disulfide in ethanol to form potassium hydrazinecarbodithioate. Alkylation with 1-bromopropane in DMF introduces the propylsulfanyl group, yielding potassium 2-(propylsulfanyl)hydrazinecarbodithioate.
Cyclocondensation to Thiadiazole
Heating the intermediate with concentrated H₂SO₄ induces cyclization, forming 5-(propylsulfanyl)-1,3,4-thiadiazol-2-amine. The reaction proceeds at 100–110°C for 4–6 hours, achieving 65–75% yield. LC-MS (m/z 190.3 [M+H]⁺) and ¹H NMR (δ 1.02 ppm triplet for CH₃, δ 2.65 ppm sextet for SCH₂) validate the structure.
Amidation of Chromene Carboxylic Acid with Thiadiazole Amine
Acid Activation and Coupling
The carboxylic acid is activated using thionyl chloride (SOCl₂) in anhydrous DCM to form the acyl chloride. Subsequent reaction with 5-(propylsulfanyl)-1,3,4-thiadiazol-2-amine in THF with triethylamine as a base yields the target carboxamide. Alternative methods employ EDCl/HOBt in DMF, achieving 60–75% yield.
Purification and Characterization
Purification via flash chromatography (ethyl acetate/hexane, 3:7) isolates the product. ¹H NMR confirms the amide bond (δ 10.2 ppm singlet for NH) and thiadiazole protons (δ 7.8 ppm singlet for C₅-H). High-resolution MS (m/z 363.4 [M+H]⁺) matches the molecular formula C₁₇H₁₇N₃O₃S₂.
Optimization and Mechanistic Considerations
Solvent and Temperature Effects
Side Reactions and Mitigation
-
Chromene dimerization : Controlled temperature (0–5°C) during cyclization reduces byproducts.
-
Thiadiazole oxidation : Nitrogen atmosphere prevents sulfanyl group oxidation to sulfoxide.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chromene ester | Ethyl oxalyl chloride, H₂SO₄ | 75 | 98.5 |
| Carboxylic acid | NaOH, HCl | 85 | 99.2 |
| Thiadiazole amine | H₂SO₄, 110°C | 70 | 97.8 |
| Amidation | EDCl/HOBt, DMF | 65 | 98.1 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the propylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. The unique structural features of 6-methyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide enhance its interaction with bacterial cell membranes and enzymes, making it a candidate for further development as an antimicrobial agent.
- Mechanism of Action : The compound's efficacy may stem from its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Case Studies : In vitro studies have demonstrated that derivatives of thiadiazole compounds show promising activity against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been reported to outperform standard antibiotics in specific tests .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Thiadiazole derivatives are recognized for their cytotoxic effects against various cancer cell lines.
- Cell Lines Tested : Studies have evaluated the compound against several human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer). Results indicate significant inhibition of cell growth at low concentrations .
- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. Molecular docking studies suggest that the compound interacts with specific targets involved in cancer progression .
Data Tables
| Activity Type | Target Organisms/Cell Lines | IC50 Values (μM) | Comparison |
|---|---|---|---|
| Antimicrobial | E. coli | <10 | More potent than ampicillin |
| Anticancer | MCF7 (breast cancer) | 3.29 | Effective against standard treatments |
| Anticancer | HCT116 (colon cancer) | 10 | Comparable to leading chemotherapeutics |
Mechanism of Action
The mechanism of action of 6-methyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is not well-documented. based on its structure, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The thiadiazole moiety is known to exhibit antimicrobial and anti-inflammatory activities, while the chromene core may contribute to antioxidant and anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Thiadiazole Ring
The propylsulfanyl group (C3H7S-) distinguishes this compound from similar thiadiazole derivatives. Key comparisons include:
- Substituent Length and Melting Points : Longer alkyl chains (e.g., propyl vs. methyl/ethyl) typically reduce crystallinity, but branched or aromatic groups (e.g., benzyl in 5h) may lower melting points further due to disrupted packing . The propylsulfanyl group, being linear, might result in a melting point between 140–160°C, inferred from trends in .
Chromene Core Modifications
Compared to the 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde in , the 6-methyl-4-oxo chromene here lacks a hydroxyl group but introduces a methyl substituent. This modification may reduce hydrogen-bonding capacity but improve metabolic stability .
ADMET and Toxicity Profile
Thiadiazoles with alkylthio groups generally exhibit moderate toxicity profiles. ’s ADMET analysis of similar compounds suggests that propylsulfanyl’s lipophilicity may increase blood-brain barrier penetration but also elevate hepatotoxicity risks . Chromene’s methyl group could further influence metabolic pathways, necessitating in vitro toxicity screening.
Biological Activity
The compound 6-methyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is a derivative of the chromene and thiadiazole classes, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 387.5 g/mol. The structure features a chromene core substituted with a thiadiazole moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 387.5 g/mol |
| CAS Number | 898599-59-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole scaffold. The compound has shown significant cytotoxic effects against various cancer cell lines:
-
Cytotoxicity Studies :
- The compound exhibited an IC50 value of approximately 4.27 µg/mL against the SK-MEL-2 melanoma cell line, demonstrating its potency in inhibiting tumor growth .
- In vitro tests revealed that it effectively inhibited cell proliferation in human lung carcinoma (A549) and breast cancer (MCF-7) cell lines with IC50 values of 0.28 and 0.52 µg/mL respectively .
-
Mechanism of Action :
- The anticancer activity is attributed to the compound's ability to induce apoptosis through caspase activation (caspases 3, 8, and 9). This suggests that it may trigger intrinsic apoptotic pathways in cancer cells .
- Interaction studies indicate that the compound may inhibit key signaling pathways involved in cancer progression, including those related to ERK1/2 kinase activity .
Antimicrobial Activity
The compound's structure also suggests potential antimicrobial properties :
- Compounds with similar thiadiazole structures have been reported to possess broad-spectrum antimicrobial activities, including against Gram-positive and Gram-negative bacteria .
- Preliminary assays indicate that derivatives of thiadiazole can enhance antibacterial efficacy compared to non-substituted analogs .
Case Studies
Several case studies have been conducted to evaluate the biological activities of related compounds:
-
Study on Thiadiazole Derivatives :
- A review highlighted various derivatives' effectiveness against different cancer cell lines, noting that modifications to the thiadiazole ring significantly influenced their cytotoxicity profiles .
- Compounds structurally similar to our target compound showed enhanced activity against HCT116 (human colon cancer) and MCF-7 cell lines with GI50 values ranging from 0.74 to 10 µg/mL .
- Protein Kinase Inhibition :
Q & A
Q. What synthetic pathways are recommended for synthesizing 6-methyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:
- Thiadiazole Formation : Reacting 5-(propylsulfanyl)-1,3,4-thiadiazol-2-amine with chromene-carboxylic acid derivatives under reflux conditions (e.g., ethanol, 7–20 hours) .
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., DCC/DMAP) to link the thiadiazole and chromene moieties.
- Purification : Crystallization from ethanol/water mixtures (4:1 v/v) yields pure product (melting point 160–204°C depending on substituents) .
- Critical Parameters : Monitor reaction pH, temperature, and stoichiometry to avoid side products like disulfide byproducts.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : A combination of techniques is required:
- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C-S-C at 600–700 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 1.2–2.5 ppm).
- ¹³C NMR : Resolve carbonyl carbons (δ 165–180 ppm) and thiadiazole ring carbons (δ 120–150 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., M⁺ peaks with 3.81% abundance in EI-MS) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods improve the design of efficient synthesis routes?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can:
- Predict thermodynamic feasibility of intermediates (e.g., sulfur extrusion during thiadiazole cyclization) .
- Optimize transition states for heterocyclic ring closure using software like Gaussian or ORCA.
- Screen solvent effects via COSMO-RS models to enhance yield (e.g., acetonitrile vs. DMF for cyclization) .
- Case Study : ICReDD’s workflow reduced reaction optimization time by 40% via computation-experiment feedback loops .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. X-ray structures) be resolved?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computed chemical shifts (e.g., using ACD/Labs or DFT-based predictors) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., thiadiazole vs. triazole tautomers) .
- Dynamic Effects : Account for solvent-induced shifts or conformational flexibility via variable-temperature NMR .
Q. What strategies optimize heterocyclic ring formation in derivatives?
- Methodological Answer :
- Cyclization Catalysts : Use iodine/triethylamine for sulfur extrusion in thiadiazole synthesis (yields >75%) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 1–3 minutes in acetonitrile under reflux) .
- Table : Key reaction parameters for thiadiazole derivatives:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | +20% efficiency |
| Solvent Polarity | High (DMF > ethanol) | Prevents dimerization |
| Reflux Time | 3–7 hours | Balances decomposition |
Q. How to apply statistical experimental design (DoE) in synthesis optimization?
- Methodological Answer :
- Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) using a 2³ factorial matrix .
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., parabolic yield vs. pH) .
- Case Study : A Central Composite Design reduced the number of experiments by 60% while identifying critical interactions between stoichiometry and solvent polarity .
Mechanistic & Data Analysis Questions
Q. What mechanistic insights explain sulfur extrusion during thiadiazole cyclization?
- Methodological Answer :
- Proposed Pathway : Nucleophilic attack at the thiocarbonyl group, followed by sulfur elimination (1/8 S₈ per molecule) .
- Kinetic Studies : Use stopped-flow IR to track intermediate lifetimes (e.g., thiolate intermediates <1 ms) .
- Computational Evidence : DFT simulations show a 15 kcal/mol activation barrier for sulfur extrusion .
Q. How to interpret conflicting biological activity data across assay platforms?
- Methodological Answer :
- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) with cell-based viability assays (e.g., MTT vs. ATP-luminescence) .
- Solubility Correction : Adjust for DMSO artifacts using nephelometry or LC-MS quantification .
- Meta-Analysis : Apply hierarchical clustering to activity datasets (e.g., PubChem Bioactivity data) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
